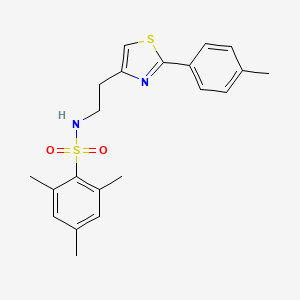
2-Acetyl-5-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Acetyl-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Acetyl-5-(trifluoromethyl)benzoic acid
Reduction: 2-Acetyl-5-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Acetyl-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 2-Acetyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetyl group can participate in acetylation reactions, affecting protein function and gene expression.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
2-Acetyl-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both an acetyl group and a trifluoromethyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its analogs.
特性
IUPAC Name |
2-acetyl-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(15)9-3-2-8(10(11,12)13)4-7(9)5-14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQHFISLPHRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)


![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)
![1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea](/img/structure/B2899913.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)


